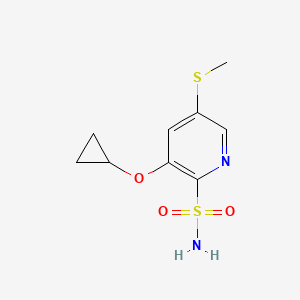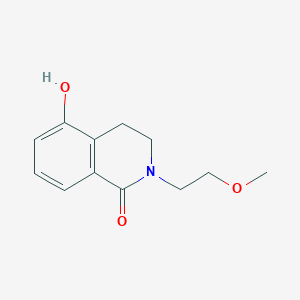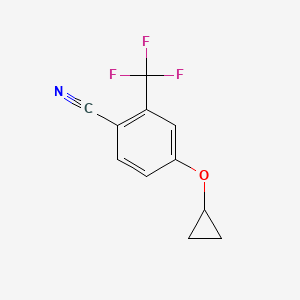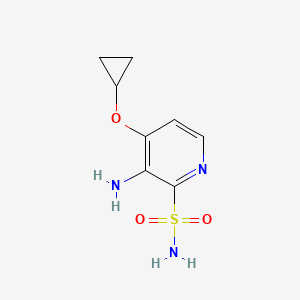
3-Cyclopropoxy-5-(methylthio)pyridine-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-5-(methylthio)pyridine-2-sulfonamide: is a chemical compound with the molecular formula C9H12N2O3S2 and a molecular weight of 260.33 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a methylthio group, and a sulfonamide group attached to a pyridine ring. It is used in various chemical and pharmaceutical applications due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-5-(methylthio)pyridine-2-sulfonamide typically involves multiple steps, including the formation of the pyridine ring, introduction of the cyclopropoxy and methylthio groups, and sulfonamide formation. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts, boron reagents, and appropriate solvents.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropoxy-5-(methylthio)pyridine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: 3-Cyclopropoxy-5-(methylthio)pyridine-2-sulfonamide is used as an intermediate in the synthesis of various organic compounds. It is also employed in the development of new synthetic methodologies and reaction mechanisms .
Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also be utilized in the development of agrochemicals and other functional materials .
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-5-(methylthio)pyridine-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to the disruption of metabolic pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
- 5-Cyclopropoxy-2-(methylthio)pyridine-3-sulfonamide
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
Comparison: The presence of the cyclopropoxy group provides additional steric hindrance, which can influence the compound’s interaction with biological targets and its overall stability .
Properties
Molecular Formula |
C9H12N2O3S2 |
|---|---|
Molecular Weight |
260.3 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-methylsulfanylpyridine-2-sulfonamide |
InChI |
InChI=1S/C9H12N2O3S2/c1-15-7-4-8(14-6-2-3-6)9(11-5-7)16(10,12)13/h4-6H,2-3H2,1H3,(H2,10,12,13) |
InChI Key |
QFUVDKVTXXSGLJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(N=C1)S(=O)(=O)N)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl spiro[cyclopropane-1,6'-pyrazolo[5,1-b][1,3]oxazine]-3'-carboxylate](/img/structure/B14812976.png)

![N-(4-{[(2E)-2-(4-fluorobenzylidene)hydrazinyl]carbonyl}phenyl)cyclopropanecarboxamide](/img/structure/B14812993.png)


![4-{(E)-[(3,4-dichlorophenyl)imino]methyl}benzene-1,2-diol](/img/structure/B14813019.png)
![2-{[(4-Methoxyphenoxy)acetyl]amino}benzamide](/img/structure/B14813025.png)

![3-chloro-N'-[(4-methylphenoxy)acetyl]-1-benzothiophene-2-carbohydrazide](/img/structure/B14813048.png)

